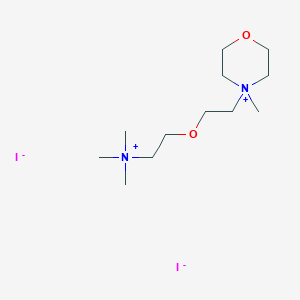
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C14H32I2N2O2. This compound is known for its unique structure, which includes a morpholine ring and two iodide ions. Quaternary ammonium compounds are widely recognized for their antimicrobial properties and are used in various applications, including disinfectants and antiseptics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide typically involves the reaction of 4-methylmorpholine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other halides or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding halide-substituted quaternary ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Aplicaciones Científicas De Investigación
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its cationic nature.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and antiseptics.
Mecanismo De Acción
The mechanism of action of Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)diethylmethyl-, diiodide
- Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)dimethyl-, diiodide
Uniqueness
Ammonium, (2-(2-(4-methylmorpholino)ethoxy)ethyl)trimethyl-, diiodide is unique due to its specific structure, which includes a trimethylammonium group and a morpholine ring. This structure imparts distinct physicochemical properties, making it particularly effective as an antimicrobial agent compared to its similar compounds.
Propiedades
Número CAS |
64038-82-0 |
|---|---|
Fórmula molecular |
C12H28I2N2O2 |
Peso molecular |
486.17 g/mol |
Nombre IUPAC |
trimethyl-[2-[2-(4-methylmorpholin-4-ium-4-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-13(2,3)5-9-15-10-6-14(4)7-11-16-12-8-14;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
OPSSGPQGJGYBIS-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCOCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


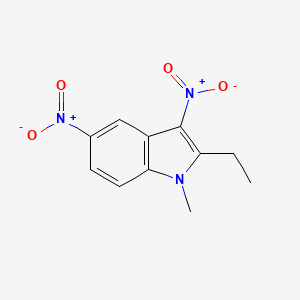
acetyl}hydrazinylidene)butanamide](/img/structure/B14155309.png)
![N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14155319.png)
![1-[(1R,2S)-2-hydroxycyclohexyl]ethanone](/img/structure/B14155323.png)
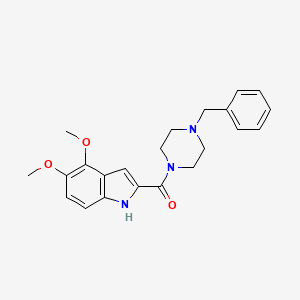

![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)
![(8R,8aR)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one](/img/structure/B14155340.png)
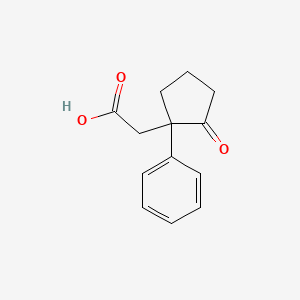
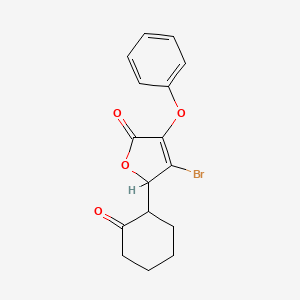
![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)
![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)


